2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1203260-76-7
VCID: VC4682212
InChI: InChI=1S/C17H21N3O2/c1-3-7-15-10-17(22)20(12-18-15)11-16(21)19-13(2)14-8-5-4-6-9-14/h4-6,8-10,12-13H,3,7,11H2,1-2H3,(H,19,21)
SMILES: CCCC1=CC(=O)N(C=N1)CC(=O)NC(C)C2=CC=CC=C2
Molecular Formula: C17H21N3O2
Molecular Weight: 299.374

2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide

CAS No.: 1203260-76-7

Cat. No.: VC4682212

Molecular Formula: C17H21N3O2

Molecular Weight: 299.374

* For research use only. Not for human or veterinary use.

2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide - 1203260-76-7

Specification

CAS No. 1203260-76-7
Molecular Formula C17H21N3O2
Molecular Weight 299.374
IUPAC Name 2-(6-oxo-4-propylpyrimidin-1-yl)-N-(1-phenylethyl)acetamide
Standard InChI InChI=1S/C17H21N3O2/c1-3-7-15-10-17(22)20(12-18-15)11-16(21)19-13(2)14-8-5-4-6-9-14/h4-6,8-10,12-13H,3,7,11H2,1-2H3,(H,19,21)
Standard InChI Key CSAAJDMVDGDFIH-UHFFFAOYSA-N
SMILES CCCC1=CC(=O)N(C=N1)CC(=O)NC(C)C2=CC=CC=C2

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound features a pyrimidin-6-one core substituted at position 4 with a propyl group (-CH2CH2CH3) and at position 1 with an acetamide moiety. The acetamide nitrogen is further bonded to a 1-phenylethyl group (C6H5-CH(CH3)-), creating a chiral center. Key structural attributes include:

PropertyValueSource
IUPAC Name2-(6-oxo-4-propylpyrimidin-1-yl)-N-(1-phenylethyl)acetamide
Molecular FormulaC17H21N3O2
Molecular Weight299.374 g/mol
SMILESCCCCC1=CC(=O)N(C=N1)CC(=O)NC(C)c2ccccc2Derived

Structural Note: Discrepancies exist between the "1-phenylethyl" designation in the query and the "2-phenylethyl" configuration in source. This may reflect stereochemical variations or nomenclature inconsistencies requiring crystallographic validation.

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis protocol exists in literature, analogous pyrimidinone derivatives are typically synthesized via:

  • Cyclocondensation: β-Diketones react with ureas/thioureas under acidic conditions to form pyrimidinone cores .

  • Biginelli Reaction: Three-component coupling of aldehydes, urea, and ethyl acetoacetate.

  • Post-Functionalization: Acetamide installation via nucleophilic acyl substitution on preformed pyrimidinones .

Example Reaction Scheme

  • Pyrimidinone Formation:

    Propylmalonaldehyde+UreaHCl4-propylpyrimidin-6-one\text{Propylmalonaldehyde} + \text{Urea} \xrightarrow{\text{HCl}} 4\text{-propylpyrimidin-6-one}
  • Acetamide Coupling:

    4-propylpyrimidin-6-one+Chloroacetyl chloride2-chloro-N-(1-phenylethyl)acetamide intermediate4\text{-propylpyrimidin-6-one} + \text{Chloroacetyl chloride} \rightarrow 2\text{-chloro-N-(1-phenylethyl)acetamide intermediate}
  • Nucleophilic Displacement:

    Intermediate+1-phenylethylamineBaseTarget Compound\text{Intermediate} + \text{1-phenylethylamine} \xrightarrow{\text{Base}} \text{Target Compound}

Physicochemical Properties

Experimental and Predicted Data

PropertyValue/EstimateMethod/Source
LogP~3.8 (Predicted)Comparative analysis
Solubility (Water)<1 mg/mL (Estimated)Calculated
Hydrogen Bond Donors2 (Amide NH, Pyrimidinone NH)Structural analysis
Hydrogen Bond Acceptors4 (2x Amide O, Pyrimidinone O, Ring N)

Thermal Stability: Pyrimidinones generally decompose above 200°C, with acetamide linkages susceptible to hydrolysis under strongly acidic/basic conditions .

Biological Activity and Mechanisms

Hypothesized Targets

Based on structural analogs (e.g., , , ):

  • Kinase Inhibition: Pyrimidinones disrupt ATP-binding pockets in kinases (e.g., EGFR, VEGFR) .

  • G-Protein-Coupled Receptors (GPCRs): Phenylethyl groups may modulate adrenergic or dopaminergic receptors .

  • Wnt/β-Catenin Pathway: Analogous 2,4-diaminopyrimidines act as Wnt signal modulators in oncology .

In Silico Predictions

  • ADMET Profile:

    • High membrane permeability (LogP >3)

    • Moderate CYP3A4 inhibition risk

    • Blood-brain barrier penetration likely

Research Gaps and Future Directions

Unresolved Questions

  • Stereochemical Impact: Does the 1-phenylethyl vs. 2-phenylethyl configuration alter bioactivity?

  • Target Identification: High-throughput screening needed to confirm kinase/receptor targets.

  • Metabolic Fate: No in vivo pharmacokinetic data available.

Recommended Studies

  • X-ray Crystallography: Resolve absolute configuration and intermolecular interactions.

  • Kinase Profiling: Use panels (e.g., KinomeScan) to identify inhibitory activity.

  • In Vivo Efficacy: Evaluate antitumor/neuroprotective effects in rodent models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator